molecular formula C22H22N2O B2922567 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol CAS No. 304870-69-7

1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol

Cat. No.: B2922567
CAS No.: 304870-69-7
M. Wt: 330.431
InChI Key: ILHMWIUXYRUUHN-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is an organic compound that features a carbazole moiety and a tolyl group. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of the tolyl group can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol typically involves the following steps:

    Formation of Carbazole Derivative: The carbazole moiety can be synthesized through cyclization reactions involving aniline derivatives.

    Attachment of Propanol Chain: The propanol chain can be introduced via nucleophilic substitution reactions.

    Introduction of Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the development of new materials.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigation into its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be exploited in organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol: Similar structure but with a para-tolyl group.

    1-(9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol: Similar structure but with a meta-tolyl group.

Uniqueness

1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is unique due to the specific positioning of the tolyl group, which can influence its reactivity and properties compared to its para- and meta- counterparts.

Properties

IUPAC Name

1-carbazol-9-yl-3-(2-methylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h2-13,17,23,25H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMWIUXYRUUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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